5-benzhydryl-1H-pyrazole

Beschreibung

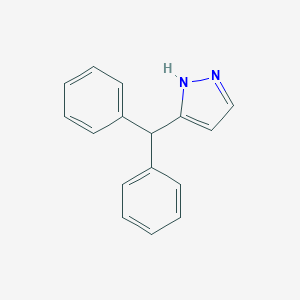

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-benzhydryl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQENKFASEBTSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384471 | |

| Record name | 5-benzhydryl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143547-74-4 | |

| Record name | 5-benzhydryl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 5-Benzhydryl-1H-pyrazole (CAS: 143547-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzhydryl-1H-pyrazole is a chemical compound of interest within the field of medicinal chemistry and drug discovery. The pyrazole moiety is a well-established "privileged scaffold," known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the current literature, this document outlines general synthetic strategies and potential areas of pharmacological investigation based on the broader class of pyrazole derivatives.

Core Compound Properties

This compound, with the CAS number 143547-74-4, is characterized by a pyrazole ring substituted with a benzhydryl group at the 5-position. The benzhydryl group consists of two phenyl rings attached to a single carbon atom.

Physicochemical Data

The known quantitative data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 143547-74-4 | [2][3] |

| Molecular Formula | C₁₆H₁₄N₂ | [2][3] |

| Molecular Weight | 234.30 g/mol | [2] |

| IUPAC Name | 5-(diphenylmethyl)-1H-pyrazole | [2] |

| Melting Point | 89-90 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 401.3 ± 14.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 14.24 ± 0.10 | --INVALID-LINK-- |

| Solubility | 9.6 µg/mL (at pH 7.4) | [2] |

| XLogP3-AA | 3.6 | [2] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A potential method for the synthesis of this compound involves the reaction of a β-diketone precursor bearing a benzhydryl group with hydrazine hydrate.

General Experimental Protocol for Pyrazole Synthesis (Illustrative)

This protocol is a generalized procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and may serve as a starting point for the synthesis of this compound, requiring optimization for the specific substrates.

Materials:

-

1,3-dicarbonyl compound (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of a suitable acid or base (e.g., acetic acid or [Ce(L-Pro)₂]₂(Oxa))[4]

Procedure:

-

In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).[4]

-

Add a catalytic amount of the chosen catalyst to the mixture.[4]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion of the reaction, as indicated by TLC, filter the catalyst from the reaction mixture.[4]

-

Evaporate the solvent under reduced pressure.[4]

-

Purify the crude product by column chromatography over silica gel to obtain the corresponding pyrazole.[4]

Biological Activity and Potential Applications

Direct biological activity data for this compound is not available in the public domain. However, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1] The benzhydryl group is also a significant motif in the design of various receptor agonists and other bioactive molecules.[1]

Given the structural features of this compound, it is a promising candidate for further chemical modification and biological screening.

General Workflow for Biological Investigation

The following diagram illustrates a typical workflow for the investigation of a novel pyrazole compound like this compound or its derivatives.

Conclusion

This compound is a research chemical with potential applications as a building block in the synthesis of novel, biologically active compounds. While its own biological profile has not been extensively characterized, the presence of the pyrazole and benzhydryl moieties suggests that its derivatives could be of significant interest in pharmaceutical research. Further studies are required to elucidate its synthetic accessibility and to explore its potential therapeutic applications. This guide provides a foundational understanding of the compound based on currently available data and established principles of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzhydryl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-benzhydryl-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The pyrazole core is a significant scaffold in pharmacology, and understanding the properties of its derivatives is crucial for the development of novel therapeutics.[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂ | [2][3] |

| Molecular Weight | 234.30 g/mol | [2][3][4] |

| Melting Point | 89-90 °C | [2][5] |

| Boiling Point (Predicted) | 401.3 ± 14.0 °C | [5] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 14.24 ± 0.10 | [5] |

| Solubility | Insoluble in water; Soluble in methylene chloride and dimethyl sulfoxide. 9.6 µg/mL at pH 7.4.[4] | [4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

1. Synthesis of this compound (General Approach)

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 5-substituted pyrazoles, a common method is the reaction of an appropriate precursor with hydrazine.

-

Reaction Setup: A common method involves reacting a suitable benzhydryl-substituted precursor with hydrazine hydrate. The reaction can be carried out in a suitable solvent such as ethanol or n-butanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

2. Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 1-2 mm.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[2]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased gradually (approximately 2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded as the melting point range.[4] A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

3. Solubility Determination

Solubility provides insights into the polarity and potential bioavailability of a compound.

-

Procedure: A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[5]

-

Solvent Addition: A specific volume (e.g., 0.75 mL) of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in portions.[5]

-

Observation: After each addition, the test tube is vigorously shaken. The compound is classified as soluble if it dissolves completely.

-

Classification: The solubility in different solvents helps to classify the compound based on its functional groups (e.g., acidic, basic, or neutral).[5]

4. pKa Determination

The pKa value is a measure of the acidity of a compound.

-

Potentiometric Titration: This method involves titrating a solution of the compound with a strong base (or acid) and measuring the pH at various points. The pKa can be determined from the titration curve. This is a highly accurate method but requires a sufficient amount of pure compound.

-

Spectrophotometry: This technique utilizes UV-Vis spectroscopy to measure the absorbance of the compound at different pH values. The pKa can be calculated from the changes in the absorption spectra as the compound ionizes.

-

NMR Spectroscopy: 1H NMR can be used to determine pKa values by observing the chemical shift changes of specific protons as a function of pH.[6][7]

Biological Activity and Screening

While specific signaling pathways for this compound are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8] They are often investigated as inhibitors of various enzymes. The following diagram illustrates a conceptual workflow for the biological screening of a novel compound like this compound.

This workflow begins with the acquisition of the pure compound, followed by the development of a suitable biological assay. High-throughput screening (HTS) is then employed to test the compound against a specific biological target. Active compounds, or "hits," are then further validated and optimized in the hit-to-lead and lead optimization phases before proceeding to preclinical studies.

References

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

An In-depth Technical Guide to 5-benzhydryl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of 5-benzhydryl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes general methodologies and potential biological contexts based on the broader class of pyrazole derivatives. This approach aims to equip researchers with foundational knowledge and relevant experimental frameworks applicable to the study of this compound and related molecules.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for any experimental work, including solution preparation, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂ | PubChem CID 2806015[1] |

| Molecular Weight | 234.29 g/mol | PubChem CID 2806015[1] |

| IUPAC Name | This compound | PubChem CID 2806015[1] |

| CAS Number | 143547-74-4 | PubChem CID 2806015[1] |

| Melting Point | 89-90 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 401.3 ± 14.0 °C | ChemicalBook[2] |

| Solubility (Experimental) | 9.6 µg/mL at pH 7.4 | PubChem CID 2806015[1] |

Synthesis and Experimental Protocols

While specific synthesis protocols for this compound are not extensively detailed in peer-reviewed literature, a general and widely applicable method for the synthesis of 1,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route is outlined below.

General Experimental Protocol for Pyrazole Synthesis (Knorr Synthesis Adaptation)

This protocol describes a generalized procedure for the synthesis of a pyrazole core, which can be adapted for the synthesis of this compound.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected hydrazine derivative (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

If using a salt of the hydrazine (e.g., hydrochloride), a base may be required to liberate the free hydrazine.

-

-

Addition of Dicarbonyl Compound:

-

To the stirred hydrazine solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature. For the synthesis of this compound, the corresponding 1,3-dicarbonyl precursor would be required.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 2 to 12 hours, depending on the reactivity of the substrates.

-

-

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

The crude product may precipitate upon cooling or concentration. If not, the product can be extracted using a suitable organic solvent after quenching the reaction with water.

-

The collected crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Logical Workflow for a General Pyrazole Synthesis

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Potential Biological Activities and Signaling Pathways

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of many biologically active compounds.[3] Derivatives of pyrazole have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[2][3][4]

While the specific biological activity of this compound is not well-documented, its structural features suggest potential areas of investigation. The benzhydryl group, for instance, is a structural motif found in various receptor agonists and antagonists.[3]

Hypothetical Signaling Pathway Involvement (Example)

Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A simplified representation of this pathway is provided below as a conceptual example of how a pyrazole derivative might exert its effect. Note: This is a generalized pathway for the pyrazole class and has not been specifically demonstrated for this compound.

Caption: A conceptual diagram of COX-2 inhibition by a pyrazole derivative.

Future Research Directions

Given the limited specific data on this compound, several avenues for future research are apparent:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).

-

Biological Screening: Systematic screening against a panel of biological targets, such as kinases, GPCRs, and enzymes like carbonic anhydrase, for which other pyrazole derivatives have shown activity.[3]

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the benzhydryl and pyrazole moieties to establish structure-activity relationships for any identified biological activities.

This technical guide provides the foundational information on this compound and places it within the broader context of pyrazole chemistry and pharmacology. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- 1. This compound | C16H14N2 | CID 2806015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

Tautomers of 5-Benzhydryl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyrazole Tautomerism

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of two tautomers in solution, a phenomenon known as annular tautomerism. This equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3(5)-substituted pyrazole, this results in two distinct tautomeric forms, as illustrated for 5-benzhydryl-1H-pyrazole below.

The position of the tautomeric equilibrium is influenced by several factors, including:

-

Electronic Effects of Substituents: Electron-donating groups and electron-withdrawing groups on the pyrazole ring can favor one tautomer over the other. Generally, the tautomer where the N-H proton is on the nitrogen atom further from an electron-withdrawing group is more stable.

-

Steric Effects of Substituents: Bulky substituents can influence the tautomeric equilibrium by favoring the less sterically hindered tautomer.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the tautomers and the rate of interconversion.[1]

-

Physical State: In the solid state, one tautomer is often exclusively present due to packing forces in the crystal lattice.[1]

For 3(5)-phenylpyrazoles, it has been observed that the 3-phenyl tautomer is generally the more stable form in both solution and the solid state.[2] Given the electronic similarities between a phenyl and a benzhydryl group, a similar preference may be anticipated for this compound.

dot

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4] For the synthesis of this compound, the logical precursor would be 1,1-diphenyl-2,4-pentanedione. The following is a detailed, plausible experimental protocol for this synthesis.

Disclaimer: This protocol is based on established methods for the synthesis of similar pyrazole derivatives and has not been experimentally validated for this specific compound.

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

-

1,1-Diphenyl-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-diphenyl-2,4-pentanedione (1.0 equivalent) in ethanol (to a concentration of approximately 0.2 M).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.

-

Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

Predicted Analytical Data

Due to the lack of direct experimental data for this compound, the following analytical data are predicted based on known values for structurally related pyrazoles.

NMR Spectroscopy

The tautomers of this compound are expected to be in rapid equilibrium in solution at room temperature, which would likely result in a single set of averaged signals in the 1H and 13C NMR spectra. At low temperatures, it may be possible to resolve the signals for the individual tautomers.[2] The predicted chemical shifts are based on data for 3(5)-phenylpyrazoles and other substituted pyrazoles.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) in CDCl3

| Proton | This compound (Tautomer 1) | 3-Benzhydryl-1H-pyrazole (Tautomer 2) |

| N-H | 10.0 - 12.0 (broad) | 10.0 - 12.0 (broad) |

| H4 | ~6.3 | ~6.3 |

| H3/H5 | ~7.6 | ~7.6 |

| Benzhydryl CH | ~5.5 | ~5.5 |

| Phenyl CH | 7.2 - 7.5 | 7.2 - 7.5 |

Table 2: Predicted 13C NMR Chemical Shifts (ppm) in CDCl3

| Carbon | This compound (Tautomer 1) | 3-Benzhydryl-1H-pyrazole (Tautomer 2) |

| C5 | ~148 | ~140 |

| C3 | ~140 | ~148 |

| C4 | ~105 | ~105 |

| Benzhydryl CH | ~50 | ~50 |

| Phenyl C | 126 - 142 | 126 - 142 |

X-ray Crystallography

In the solid state, it is expected that only one of the tautomers of this compound will be present. Based on studies of 3(5)-phenylpyrazoles, the 3-benzhydryl-1H-pyrazole tautomer is predicted to be the more likely form in the crystal lattice.[2] The pyrazole ring is expected to be planar, and intermolecular hydrogen bonding between the N-H of one molecule and the pyridine-like nitrogen of an adjacent molecule is anticipated, leading to the formation of dimers or catemers.

Table 3: Predicted Crystallographic Parameters

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

dot

Caption: Influence of substituent electronic effects on tautomer preference.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the tautomerism of this compound. While awaiting direct experimental validation, the principles outlined herein, derived from extensive studies of related pyrazole systems, offer valuable predictions regarding its synthesis and structural properties. The provided experimental protocol serves as a robust starting point for the preparation of this compound, and the predicted analytical data will be instrumental in its characterization. Further experimental studies are warranted to confirm these predictions and to explore the potential applications of this novel pyrazole derivative in various scientific and industrial fields.

References

Spectral Data Analysis of 5-benzhydryl-1H-pyrazole: A Technical Overview

For Immediate Release

[City, State] – This technical guide addresses the ¹H NMR and ¹³C NMR spectral data for the compound 5-benzhydryl-1H-pyrazole, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. Despite a thorough review of current scientific literature, specific, experimentally-derived ¹H NMR and ¹³C NMR spectral data for this compound has not been reported. This document, therefore, provides a general methodology for the synthesis and spectral analysis of this class of compounds, based on established protocols for similar pyrazole derivatives.

Hypothetical Experimental Protocols

The synthesis of this compound would likely proceed via a condensation reaction. A plausible synthetic route would involve the reaction of a β-diketone precursor, such as 1,1-diphenyl-2,4-pentanedione, with hydrazine hydrate. The reaction would likely be carried out in a suitable solvent, such as ethanol or acetic acid, and may require heating to proceed to completion.

General Synthesis Protocol:

-

To a solution of the β-diketone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1-1.2 equivalents).

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified using column chromatography on silica gel to afford the pure this compound.

NMR Sample Preparation and Analysis:

For NMR analysis, a sample of the purified this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

Data Presentation

As no specific experimental data for this compound is available in the reviewed literature, tables of quantitative ¹H and ¹³C NMR data cannot be provided. The expected spectra would, however, exhibit characteristic signals corresponding to the benzhydryl and pyrazole moieties. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the two phenyl groups, a methine proton, and protons of the pyrazole ring. The ¹³C NMR spectrum would display corresponding signals for the carbon atoms in these structural units.

Visualization of Molecular Structure

To aid in the conceptual understanding of this compound, a diagram of its chemical structure is provided below.

Caption: Chemical structure of this compound.

mass spectrometry fragmentation pattern of 5-benzhydryl-1H-pyrazole

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 5-Benzhydryl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzhydryl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings. This guide provides a detailed overview of the predicted electron ionization (EI) . Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties, namely the benzhydryl group and the pyrazole ring.

Predicted Mass Spectrometry Data

The fragmentation of this compound is anticipated to be dominated by cleavages that lead to the formation of stable ions. The proposed major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses are summarized in the table below. The molecular formula of this compound is C₁₆H₁₄N₂, with a molecular weight of approximately 234.29 g/mol .

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |

| 234 | [C₁₆H₁₄N₂]⁺• | - | Molecular Ion (M⁺•) |

| 233 | [C₁₆H₁₃N₂]⁺ | H• | Loss of a hydrogen radical, common for aromatic/heterocyclic systems. |

| 167 | [C₁₃H₁₁]⁺ | C₃H₃N₂• | Base Peak . Benzylic cleavage leading to the highly stable diphenylmethyl (benzhydryl) cation. |

| 165 | [C₁₃H₉]⁺ | H₂ | Loss of a hydrogen molecule from the benzhydryl cation. |

| 91 | [C₇H₇]⁺ | C₆H₄ | Formation of the tropylium ion, a common fragment from benzyl-containing compounds. |

Proposed Fragmentation Pathway

The electron ionization mass spectrum of this compound is expected to be characterized by several key fragmentation events. The initial ionization will form the molecular ion (M⁺•) at m/z 234. The most favorable fragmentation pathway involves the cleavage of the C-C bond between the pyrazole ring and the benzhydryl group. This benzylic cleavage results in the formation of the highly resonance-stabilized diphenylmethyl cation (benzhydryl cation) at m/z 167. This fragment is predicted to be the base peak in the spectrum due to its exceptional stability.

Further fragmentation of the benzhydryl cation can occur, leading to the formation of smaller, stable aromatic ions. The pyrazole ring itself is known to undergo characteristic fragmentation, including the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN). However, in this molecule, the fragmentation is likely to be dominated by the facile formation of the benzhydryl cation.

Experimental Protocols

While a specific experimental spectrum for this compound is not available, a general protocol for obtaining an electron ionization mass spectrum of a solid pyrazole derivative is provided below.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is necessary to confirm the exact fragmentation pattern and relative abundances of the proposed ions.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 5-Benzhydryl-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 5-benzhydryl-1H-pyrazole, a molecule of interest in medicinal chemistry and pharmaceutical research.[1] The pyrazole core is a significant structure in drug discovery, appearing in compounds with a wide range of pharmacological activities.[1] Infrared spectroscopy serves as a critical tool for the structural elucidation and characterization of such molecules by identifying their constituent functional groups.

Predicted Infrared Spectrum Analysis

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500 - 3200 | Medium, Broad | N-H Stretch | Associated with the N-H bond in the pyrazole ring. Hydrogen bonding in the solid state can broaden this peak and shift it to a lower frequency.[2][3][4] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of the C-H bonds on the two phenyl rings and the pyrazole ring.[5][6] |

| ~2925 | Weak | Aliphatic C-H Stretch | Corresponds to the methine C-H bond of the benzhydryl group.[7] |

| 1625 - 1585 | Medium to Weak | C=N and C=C Stretch | A combination of C=N stretching from the pyrazole ring and C=C in-ring stretching vibrations from the aromatic phenyl rings.[5][8][9] |

| 1500 - 1400 | Strong | C=C Ring Stretch | Characteristic in-ring carbon-carbon stretching vibrations within the aromatic phenyl rings.[5] |

| ~1290 | Medium | C-N Stretch | Aromatic C-N stretching vibrations within the pyrazole ring.[10] |

| 900 - 675 | Strong | Aromatic C-H Bend (OOP) | Out-of-plane C-H bending from the monosubstituted phenyl rings. The exact position and pattern can help confirm the substitution pattern.[5] |

Experimental Protocol: FTIR Analysis using KBr Pellet Method

This section details a standard protocol for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound.

1. Materials and Equipment:

-

This compound sample (1-2 mg)

-

FTIR grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., JASCO FT-IR-4100, Shimadzu FTIR-8400S)[11][12]

-

Spatula and weighing paper

2. Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-150 mg of dry, powdered KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer a small portion of the KBr to the agate mortar and grind gently to create a fine, uniform base layer. This prevents the sample from sticking.

-

Add the weighed sample to the mortar.

-

Add the remaining KBr to the mortar.

-

Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly opaque appearance. Grinding must be vigorous enough to reduce particle size and ensure dispersion, which minimizes light scattering.

-

Transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly across the die surface.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. The applied pressure will cause the KBr to fuse into a transparent or translucent pellet.

-

Carefully release the pressure and extract the die. Gently remove the KBr pellet and place it in the spectrometer's sample holder. A high-quality pellet should be thin and clear.

3. Data Acquisition:

-

Ensure the FTIR spectrometer is warmed up and the sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Perform a background scan with an empty sample holder or a pure KBr pellet. This spectrum is automatically subtracted from the sample spectrum to remove instrument and atmospheric absorptions.

-

Place the sample pellet in the holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.[13]

-

Process the resulting spectrum using the instrument's software (e.g., baseline correction, smoothing if necessary).

-

Label the significant peaks with their corresponding wavenumber values for analysis.

Visualization of the Analytical Workflow

The logical process for conducting an infrared spectroscopy analysis, from sample preparation to final structural confirmation, is illustrated in the following diagram.

Caption: Workflow for IR Spectroscopy Analysis of a Solid Compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-benzhydryl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-benzhydryl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a standardized experimental protocol for its determination.

Introduction to this compound

This compound is a pyrazole derivative characterized by a benzhydryl (diphenylmethyl) group attached to the pyrazole ring. The pyrazole nucleus is a common scaffold in pharmacologically active compounds, and the lipophilic benzhydryl moiety significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The available information is summarized in the table below. Researchers are encouraged to use the experimental protocol outlined in this guide to determine solubility in solvents relevant to their specific applications.

| Solvent | Temperature (°C) | Solubility | Method |

| Water (pH 7.4) | Not Specified | 9.6 µg/mL[1][2] | Experimental |

| Methylene Chloride | Room Temperature | Soluble[3] | Qualitative |

| Dimethyl Sulfoxide | Room Temperature | Soluble[3] | Qualitative |

| Methanol | Not Determined | - | - |

| Ethanol | Not Determined | - | - |

| Acetone | Not Determined | - | - |

| Ethyl Acetate | Not Determined | - | - |

| Acetonitrile | Not Determined | - | - |

| Toluene | Not Determined | - | - |

| N,N-Dimethylformamide (DMF) | Not Determined | - | - |

Note: The term "Soluble" is qualitative and indicates that the compound dissolves to a visually appreciable extent, but the exact concentration is not specified.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature if necessary to prevent precipitation) into a clean vial.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: Based on the principle of "like dissolves like," the compound is expected to be more soluble in solvents with similar polarity. The benzhydryl group imparts significant non-polar character, while the pyrazole ring provides some polarity and potential for hydrogen bonding.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

-

Crystalline Structure: The stability of the crystal lattice of the solid compound will affect the energy required to break the intermolecular forces and dissolve the solute.

Conclusion

While there is a notable lack of comprehensive quantitative solubility data for this compound in organic solvents, this guide provides a framework for its systematic determination. The provided experimental protocol offers a robust method for researchers to generate reliable solubility data, which is essential for advancing the research and development of this and related compounds. The generation of such data will be invaluable for the scientific community, enabling better-informed decisions in synthesis, formulation, and application development.

References

5-Benzhydryl-1H-pyrazole: A Technical Overview of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzhydryl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₂. It is recognized primarily as a versatile synthetic intermediate in the field of medicinal chemistry. While extensive research exists on the broader class of pyrazole derivatives, which exhibit a wide range of pharmacological activities, specific biological data and a detailed historical account of this compound itself are not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known information regarding this compound, placed within the context of the well-established biological importance of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The term "pyrazole" was first coined by Ludwig Knorr in 1883.[1] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[2] Pyrazole derivatives have a rich history of application as therapeutic agents, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[3]

The significance of the pyrazole moiety is underscored by its presence in several commercially successful drugs. For instance, Celecoxib, a selective COX-2 inhibitor used for treating inflammation, features a 1,5-diarylpyrazole core. The versatile nature of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Discovery and History of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂ | - |

| Molecular Weight | 234.3 g/mol | - |

| CAS Number | 143547-74-4 | - |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in organic solvents such as methanol and DMSO | - |

Synthesis of Pyrazole Derivatives: General Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, the synthesis of pyrazoles is a well-established area of organic chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.

A plausible synthetic route to this compound could involve the reaction of a benzhydryl-substituted β-dicarbonyl compound with hydrazine hydrate. The general workflow for such a synthesis is depicted below.

Experimental Workflow: General Knorr Pyrazole Synthesis

Caption: General workflow for Knorr pyrazole synthesis.

Detailed General Experimental Protocol (Hypothetical for this compound)

The following is a generalized, hypothetical protocol for the synthesis of a pyrazole derivative, which could be adapted for this compound, assuming the availability of the appropriate benzhydryl-substituted β-dicarbonyl precursor.

-

Reaction Setup: To a solution of the benzhydryl-substituted β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask, add hydrazine hydrate (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then typically poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

Biological Activities of the Pyrazole Scaffold

While specific biological data for this compound is lacking, the pyrazole scaffold is a well-known pharmacophore with a broad range of biological activities. This section summarizes the key therapeutic areas where pyrazole derivatives have shown significant promise.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of intense research. These compounds have been shown to inhibit various targets involved in cancer progression, including protein kinases.[5] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

Signaling Pathways Targeted by Pyrazole Derivatives

Several key signaling pathways have been identified as targets for pyrazole-based inhibitors. A generalized representation of the MAPK/ERK pathway, which is frequently implicated in cancer and inflammation, is provided below. Pyrazole derivatives have been designed to inhibit kinases within this pathway, such as MEK and RAF.

Caption: Simplified MAPK/ERK signaling pathway with potential inhibition points for pyrazole derivatives.

Quantitative Data on Related Pyrazole Derivatives

To provide context for the potential biological activity of this compound, the following tables summarize quantitative data for other pyrazole derivatives from the literature. It is crucial to note that this data does not pertain to this compound itself but to structurally related compounds.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4j | Huh7 (Liver Carcinoma) | 1.6 | [1] |

| Compound 4j | MCF7 (Breast Carcinoma) | 3.3 | [1] |

| Compound 4j | HCT116 (Colon Carcinoma) | 1.1 | [1] |

| Compound 5e | MCF-7 (Breast Cancer) | 15.54 | [1] |

| Compound 256 | VEGF Receptor 2 Kinase | 0.00095 | [6] |

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | - |

| Phenylbutazone | COX-1/COX-2 | Non-selective | - |

| Compound 2g | Lipoxygenase | 80 | [7] |

Conclusion and Future Perspectives

This compound is a valuable synthetic building block within the broader and pharmacologically significant class of pyrazole-containing compounds. While its direct biological activities have not been extensively reported, its structural features suggest potential for further chemical elaboration to generate novel therapeutic agents. The well-documented anticancer and anti-inflammatory properties of numerous pyrazole derivatives provide a strong rationale for the use of this compound as a scaffold in future drug discovery efforts.

Further research is warranted to fully elucidate the biological profile of this compound itself. This would involve its screening in a battery of in vitro assays to assess its potential anticancer, anti-inflammatory, and other biological activities. The synthesis and evaluation of a library of derivatives based on this core structure could also lead to the identification of novel lead compounds for various therapeutic targets. A detailed investigation into its historical origins within the scientific literature could also provide valuable context for its intended applications.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzhydryl Group on a Pyrazole Ring: A Fundamental Chemistry Guide for Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemistry, synthesis, and structure-activity relationships of benzhydryl-substituted pyrazoles.

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The incorporation of a bulky, lipophilic benzhydryl group (diphenylmethyl) onto this heterocyclic framework can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the fundamental chemistry of the benzhydryl group on a pyrazole ring, focusing on its synthesis, reactivity, and implications for drug design.

Synthesis of Benzhydryl Pyrazoles

The benzhydryl moiety can be introduced onto the pyrazole ring at either a nitrogen atom (N-substitution) or a carbon atom (C-substitution), with distinct synthetic strategies for each.

N-Benzhydryl Pyrazoles

The most common method for the synthesis of N-benzhydryl pyrazoles is the direct N-alkylation of a pyrazole with a benzhydryl halide (e.g., benzhydryl bromide) under basic conditions. The choice of base and solvent is crucial to achieve good yields and regioselectivity, especially with unsymmetrically substituted pyrazoles.

A general synthetic workflow for the N-alkylation of pyrazoles is depicted below:

References

A Technical Guide to the Theoretical and Computational-Driven Exploration of 5-Benzhydryl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies of 5-benzhydryl-1H-pyrazole, a molecule of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the benzhydryl moiety is a key structural feature in various biologically active compounds. This document outlines the structural properties, a plausible synthetic pathway, and the computational methodologies that can be applied to elucidate the molecule's characteristics and potential as a therapeutic agent.

Molecular and Physicochemical Properties

This compound (PubChem CID: 2806015) is a small molecule with the chemical formula C₁₆H₁₄N₂.[1] Its structure features a central pyrazole ring substituted with a bulky benzhydryl group at the 5-position. The physicochemical properties of this compound, as computed by various models, are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂ | PubChem[1] |

| Molecular Weight | 234.29 g/mol | PubChem[1] |

| CAS Number | 143547-74-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Characterization

General Experimental Protocol for Pyrazole Synthesis

The following is a generalized protocol that can be adapted for the synthesis of this compound, based on common methods for pyrazole synthesis.

Materials:

-

1,1-diphenyl-3-butyn-2-one (or a suitable 1,3-dicarbonyl precursor)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the pyrazole ring and C-H stretching of the aromatic and aliphatic groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the chemical shifts and coupling constants of the protons, confirming the arrangement of the benzhydryl and pyrazole protons.

-

¹³C NMR to identify the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of molecules.[2] Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate various molecular properties.[2]

Computational Methodology

A typical computational study of this compound would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum.

-

Electronic Properties Calculation: Various electronic properties are calculated from the optimized geometry, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Mulliken Atomic Charges: These charges provide information about the electron distribution within the molecule, which can be important for understanding intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Representative Computational Data

The following tables present representative theoretical data that would be expected from DFT calculations on this compound, based on studies of similar pyrazole derivatives.

Table 1: Calculated Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | ||

| N2-C3 | 1.33 | ||

| C3-C4 | 1.40 | ||

| C4-C5 | 1.38 | ||

| C5-N1 | 1.34 | ||

| C5-C(benzhydryl) | 1.52 | ||

| N1-N2-C3 | 111.0 | ||

| N2-C3-C4 | 106.0 | ||

| C3-C4-C5 | 105.0 | ||

| C4-C5-N1 | 107.0 | ||

| C5-N1-N2 | 111.0 | ||

| C4-C5-C(benzhydryl)-C(phenyl) | 60.0 |

Table 2: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Dipole Moment (Debye) | 2.5 |

Table 3: Mulliken Atomic Charges (Representative)

| Atom | Charge (e) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.10 |

| C4 | -0.05 |

| C5 | 0.15 |

| C(benzhydryl) | 0.05 |

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

Potential Biological Targets of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key biological targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers in the ongoing quest for novel therapeutics.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant number of pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. Notably, some pyrazoles exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, a characteristic that is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference(s) |

| Diarylpyrazoles | Celecoxib | COX-2 | 0.04 - 0.28 | >100 | [1][2] |

| Pyrazole-based hybrids | Trimethoxy derivatives 5f and 6f | COX-2 | 1.50 and 1.15 respectively | 9.56 and 8.31 respectively | [3] |

| Pyrazole sulfonamides | Derivative 58 | COX-2 | 0.05 | 103.12 | [4] |

| Pyrazole-thiazolinones | PYZ32 | COX-2 | - | - | [5] |

| Fused Pyrazoles | T3 and T5 | COX-2 | 0.781 (both) | 5.96 and 7.16 respectively | [6] |

| Substituted Pyrazoles | Compounds 11, 12, and 15 | COX-2 | 0.043 - 0.049 | - | [7] |

Note: IC50 values and Selectivity Indices can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

Materials:

-

COX-1 or COX-2 enzyme

-

Heme

-

10,10-Dimethyl-9-(7-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)naphthalen-2-yl)-9,10-dihydroacridin-2(3H)-one (ADHP)

-

Arachidonic acid

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer according to the manufacturer's instructions.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the solvent used for the inhibitor to three wells.[8]

-

Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of the solvent to three wells.[8]

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test pyrazole derivative at various concentrations to triplicate wells.[8]

-

-

Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid to all wells except the background wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells after subtracting the background fluorescence. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for the in vitro COX inhibition assay.

Anticancer Activity: Targeting Protein Kinases and Other Key Players

The pyrazole scaffold is a prominent feature in numerous small molecule kinase inhibitors, targeting various protein kinases that are often dysregulated in cancer. These derivatives have shown efficacy against a range of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Specific Derivative(s) | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrimidine-pyrazole hybrids | Compound 11 | Tubulin | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [1] |

| Pyrazolo[1,5-a]pyrimidines | Compounds 18, 19, 20, 21 | - | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | [1] |

| 1H-pyrazolo[3,4-d]pyrimidines | Compound 24 | EGFR (wild-type and T790M) | A549, HCT116 | 0.016 (wt), 0.236 (mutant) | [1] |

| Pyrazole benzothiazole hybrids | Compound 25 | - | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |

| Indole-pyrazole hybrids | Compounds 33, 34 | CDK2 | HCT116, MCF7, HepG2, A549 | 0.074, 0.095 (CDK2) | [1] |

| Pyrazole carbaldehydes | Compound 43 | PI3 Kinase | MCF7 | 0.25 | [1] |

| Fused Pyrazole Derivatives | Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.09 (EGFR), 0.23 (VEGFR-2) | [1] |

| Substituted Pyrazoles | Compound 11 | EGFR, Topo-1 | HT-29 | 0.083 (EGFR), 0.020 (Topo-1) | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of pyrazole derivatives against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test pyrazole derivatives dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test pyrazole derivative in DMSO.

-

Kinase Reaction:

-

In a well of a microplate, add the kinase, substrate, and the test compound at various concentrations in kinase assay buffer.

-

Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[9]

-

-

ADP Detection:

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 5-Benzhydryl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely utilized as core scaffolds in medicinal chemistry due to their diverse pharmacological activities. The benzhydryl moiety is also a key pharmacophore found in numerous biologically active molecules. The combination of these two groups in 5-benzhydryl-1H-pyrazole presents a molecule of significant interest for drug discovery and development. This application note details a robust and efficient one-pot synthesis protocol for this compound, starting from a suitable β-ketoester and hydrazine. One-pot syntheses are advantageous as they reduce reaction time, minimize waste, and simplify the overall synthetic process.[1][2]

The described method is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] This protocol offers a straightforward and high-yielding route to the target compound.

Experimental Protocol

This protocol describes the one-pot synthesis of this compound from ethyl 4,4-diphenyl-3-oxobutanoate and hydrazine hydrate.

Materials and Reagents:

-

Ethyl 4,4-diphenyl-3-oxobutanoate

-

Hydrazine hydrate (64-85% solution)

-

Glacial acetic acid

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-diphenyl-3-oxobutanoate (1.0 eq).

-

Solvent Addition: Add absolute ethanol (approximately 10 mL per 1 mmol of the β-ketoester) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution to catalyze the condensation.

-

Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the residue, add ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters for the One-Pot Synthesis

| Parameter | Value |

| Starting Material | Ethyl 4,4-diphenyl-3-oxobutanoate |

| Reagent | Hydrazine hydrate |

| Catalyst | Glacial Acetic Acid |

| Solvent | Ethanol |

| Molar Ratio (Ketoester:Hydrazine) | 1 : 1.2 |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

Table 2: Representative Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 155-158 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.5 (br s, 1H, NH), 7.6-7.2 (m, 11H, Ar-H), 6.3 (s, 1H, pyrazole C4-H), 5.8 (s, 1H, CH-benzhydryl) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.5, 141.0, 139.0, 129.0, 128.5, 127.0, 105.0, 45.0 ppm |

| MS (ESI+) | m/z 247.12 [M+H]⁺ |

Visualizations

Caption: Experimental workflow for the one-pot synthesis of this compound.

Caption: Proposed reaction mechanism for the formation of this compound.

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Organic solvents (ethanol, ethyl acetate, hexane) are flammable. Keep them away from ignition sources.

-

The reaction should be performed in a fume hood.

Conclusion

This application note provides a detailed and efficient one-pot protocol for the synthesis of this compound. The method is based on a classical cyclocondensation reaction, offering high yields and operational simplicity. This protocol should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis who are interested in accessing novel pyrazole derivatives for further investigation.

References

- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 3. researchwithrowan.com [researchwithrowan.com]